(5-Ethenyl-4-methylpyridin-3-yl)methanol
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Overview
Description
(5-Ethenyl-4-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring an ethenyl group at the 5-position, a methyl group at the 4-position, and a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethenyl-4-methylpyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Ethenylation: The 5-position of 4-methylpyridine is ethenylated using a suitable reagent such as vinyl magnesium bromide.
Hydroxymethylation: The 3-position is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5-Ethenyl-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: (5-Ethenyl-4-methylpyridin-3-yl)aldehyde or (5-Ethenyl-4-methylpyridin-3-yl)carboxylic acid.
Reduction: (5-Ethyl-4-methylpyridin-3-yl)methanol.
Substitution: (5-Ethenyl-4-methylpyridin-3-yl)methyl chloride.
Scientific Research Applications
(5-Ethenyl-4-methylpyridin-3-yl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethenyl-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-3-yl)methanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
(5-Ethyl-4-methylpyridin-3-yl)methanol: Similar structure but with an ethyl group instead of an ethenyl group, affecting its reactivity and interactions.
Uniqueness
(5-Ethenyl-4-methylpyridin-3-yl)methanol is unique due to the presence of both an ethenyl and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88110-20-7 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(5-ethenyl-4-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H11NO/c1-3-8-4-10-5-9(6-11)7(8)2/h3-5,11H,1,6H2,2H3 |
InChI Key |
OEBMGFIXALXELD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1CO)C=C |
Origin of Product |
United States |
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